4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes like MutT Homologue 1 (MTH1) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid allows for hydrogen bonding and salt bridge formation, critical for binding interactions .
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-7-4(5)3-6(14-7)8(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
BIUZCHDPXCKRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. One common method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Another method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a multi-step process that involves the use of various reagents and catalysts. For example, a typical procedure might involve the reaction of 2,6-dichloro-4-trifluoromethylpyridine with a palladium catalyst in the presence of a base and a solvent such as ethanol .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce various substituted pyridine derivatives .
Scientific Research Applications
Biological Activities
The compound has demonstrated significant biological activities, particularly in the inhibition of specific enzymes and receptors related to various diseases.
1.1 FGFR Inhibition
Recent studies have highlighted the compound's efficacy as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including those with trifluoromethyl substitutions, exhibit strong inhibitory effects against FGFR1, FGFR2, and FGFR3. Specifically, a derivative with the trifluoromethyl group showed IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound for cancer therapy targeting aberrant FGFR signaling pathways .
1.2 PDE4B Inhibition
Another significant application is in the development of phosphodiesterase 4B (PDE4B) inhibitors. Compounds derived from 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have shown selective inhibition of PDE4B, which is crucial for treating inflammatory diseases and central nervous system disorders. For instance, one derivative exhibited an IC50 value of 0.48 μM against PDE4B and demonstrated significant effects on cytokine release from macrophages .
Synthetic Methodologies
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from simple pyrrole derivatives. The introduction of the trifluoromethyl group can enhance the compound's biological activity by improving its binding affinity to target proteins.
Table 1: Synthetic Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-alkylation | Trifluoroacetic acid + Base | 45-60 |
| 2 | Cyclization | Aldehyde + Pyrrole derivative | 46-80 |
| 3 | Functionalization | Various substituents | Variable |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the pyrrolo[2,3-b]pyridine core can significantly affect biological activity.
3.1 Position-Specific Modifications
- 5-position Substitutions : The introduction of a trifluoromethyl group at the 5-position has been shown to improve FGFR inhibitory activity by facilitating hydrogen bonding interactions with target proteins.
- Amide Variations : Altering the amide portion in derivatives has led to variations in potency against PDE4B, with some substitutions yielding up to 99% inhibition at certain concentrations .
Table 2: SAR Findings
| Compound | Substitution | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Trifluoromethyl at C5 | 0.007 | FGFR Inhibition |
| Compound B | Amide variation | 0.48 | PDE4B Inhibition |
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
4.1 Cancer Therapeutics
A study focusing on breast cancer cells demonstrated that a derivative of this compound not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities . This highlights its potential role in developing targeted cancer therapies.
4.2 CNS Disorders
Another investigation revealed that certain derivatives selectively inhibited TNF-α release from macrophages exposed to inflammatory stimuli, suggesting their utility in treating neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining bacterial DNA integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolopyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Positional Isomerism
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1260384-46-0) and 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 784144-05-4) share the same molecular formula (C₉H₅F₃N₂O₂, MW: 230.15 g/mol) but differ in the positions of the trifluoromethyl and carboxylic acid groups. This positional isomerism alters electronic distribution, affecting acidity (pKa) and solubility. The target compound’s trifluoromethyl group at position 4 may sterically hinder interactions compared to the 5-substituted analogs .
Halogenated and Sulfonylated Derivatives
- 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (C₁₅H₈ClF₃N₂O₄S, MW: 404.75 g/mol) introduces a chlorine at position 4 and a phenylsulfonyl group at position 1.
- 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (C₁₅H₁₁ClN₂O₄S, MW: 350.78 g/mol) features a tosyl group, which enhances stability against enzymatic degradation but may introduce steric bulk, limiting target engagement .
Functional Group Variations
- 4-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (C₁₄H₉ClN₂O₂, MW: 280.69 g/mol) replaces the trifluoromethyl group with a 3-chlorophenyl substituent.
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₉H₈N₂O₂, MW: 176.17 g/mol) lacks the trifluoromethyl group, resulting in lower lipophilicity (logP) and altered binding kinetics .
Structural and Physicochemical Data Table
Biological Activity
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and its implications in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with appropriate carboxylic acid derivatives under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the compound's role as a potent FGFR inhibitor. For instance, one study reported that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibited significant inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM. Specifically, compound 4h demonstrated an IC50 value of 7 nM against FGFR1, indicating its potential as a therapeutic agent in targeting FGFR-mediated pathways in cancer .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
| Other | Varies | Varies | Varies | Varies |
Anticancer Activity
The anticancer properties of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been investigated using various cancer cell lines. For example, it was found to inhibit the proliferation of breast cancer cells (4T1 line), inducing apoptosis and significantly reducing cell migration and invasion . The mechanism appears to involve the down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial in cancer metastasis.
Case Study: Anticancer Effects on Breast Cancer Cells
A study evaluated the effects of compound 4h on mouse breast cancer cells (4T1). The results showed:
- Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations as low as 10 µM.
- Induction of Apoptosis : Increased apoptotic markers were observed after treatment.
- Reduced Migration : The compound effectively inhibited cell migration in wound healing assays.
Other Biological Activities
Beyond its anticancer properties, pyrrolo[2,3-b]pyridine derivatives have shown promise in other therapeutic areas:
- Antimycobacterial Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis with MIC values indicating good activity .
- Antiviral Properties : Certain compounds within this class have been evaluated for anti-HIV activity, showing moderate efficacy .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is closely related to their structural features. The presence of the trifluoromethyl group significantly enhances potency by improving binding affinity to target proteins. Modifications at various positions on the pyrrole and pyridine rings can lead to significant changes in activity profiles.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency against FGFRs |
| Substituents on Ring | Varied effects on cytotoxicity |
| Positioning of Carboxylic Acid | Critical for receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
